N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Description
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-chlorophenyl group and a 3,4,5-triethoxybenzamide moiety. The thienopyrazol core contains a sulfone group (5,5-dioxo), which enhances electronic delocalization and stability.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O6S/c1-4-32-20-11-15(12-21(33-5-2)22(20)34-6-3)24(29)26-23-18-13-35(30,31)14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHRZWYJGDJCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic substitution reactions, and the triethoxybenzamide moiety is attached through amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Electronic and Steric Effects
Solubility and Lipophilicity
- The 3,4,5-triethoxybenzamide moiety in the target compound significantly elevates lipophilicity (logP ~4.5 estimated), favoring membrane penetration but possibly limiting aqueous solubility. In contrast, the bromo-substituted analogue (logP ~3.8 estimated) may exhibit better solubility in polar solvents .
Crystallographic and Computational Insights
The use of SHELX and ORTEP-3 () implies that crystallographic studies for such compounds would focus on:
- Conformational Analysis : The triethoxybenzamide group may adopt a rigid, planar conformation due to steric hindrance, as modeled in SHELX-refined structures .
- Intermolecular Interactions : Sulfone groups often participate in strong hydrogen bonds, as visualized in ORTEP-generated crystal packing diagrams .
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclization : Reacting 4-chlorophenyl hydrazine with thiophene-derived ketones under reflux conditions in aprotic solvents (e.g., DMF or xylene) to form the pyrazole core .
- Sulfonation : Introducing the 5,5-dioxo group via oxidation with m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acidic media .
- Amidation : Coupling the pyrazole intermediate with 3,4,5-triethoxybenzoyl chloride using a base (e.g., NaH) to form the final benzamide .
Validation: Monitor reaction progress via TLC/HPLC and confirm purity with NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : To resolve the 3D arrangement of the thienopyrazole core and substituents, particularly the sulfone (dioxo) groups .
- NMR spectroscopy : Analyze aromatic proton signals (δ 7.2–8.1 ppm for chlorophenyl and triethoxybenzamide groups) and sulfone-related shifts (δ 3.5–4.5 ppm for adjacent CH₂ groups) .
- FT-IR : Confirm sulfone (1150–1300 cm⁻¹ S=O stretches) and amide (1650–1700 cm⁻¹ C=O) functional groups .
Q. What preliminary biological targets are associated with this compound?
- Methodological Answer : While direct data is limited, structurally analogous thienopyrazole derivatives exhibit:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
- Antimicrobial potential : Test MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
Note: Prioritize target-specific assays over broad phenotypic screens to reduce noise .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacological data for thienopyrazole analogs?
- Methodological Answer : Common discrepancies arise from:
- Assay conditions : Standardize solvent (DMSO concentration ≤0.1%), cell lines (e.g., HepG2 vs. HeLa), and incubation times .
- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl on target selectivity) .
- Dose-response validation : Use Hill slope analysis to distinguish specific binding from off-target effects .
Example: A 2023 study found that 3,4,5-triethoxy substitution enhances membrane permeability but reduces aqueous solubility, affecting in vitro vs. in vivo efficacy .
Q. What strategies optimize this compound’s pharmacological activity through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic modifications include:
- Benzamide substituents : Replace triethoxy groups with trifluoromethoxy or methylsulfonyl to enhance target affinity .
- Pyrazole core : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to modulate redox stability .
- Sulfone modification : Replace 5,5-dioxo with mono-oxo or thioether groups to alter metabolic half-life .
Validation: Pair computational docking (AutoDock Vina) with in vitro kinase assays to prioritize analogs .
Q. How to assess this compound’s stability under physiological conditions?
- Methodological Answer : Conduct:
- pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via HPLC .
- Plasma stability : Analyze metabolite formation in human plasma using LC-MS/MS, focusing on esterase-mediated cleavage of triethoxy groups .
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for long-term storage) .
Q. What methodologies address conflicting data in target binding vs. functional activity?
- Methodological Answer : Use orthogonal approaches:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to purified targets (e.g., EGFR extracellular domain) .
- Functional assays : Measure downstream signaling (e.g., ERK phosphorylation via Western blot) in live cells .
- Mutagenesis : Validate binding pockets by introducing point mutations (e.g., T790M in EGFR) and retesting activity .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
